7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Description

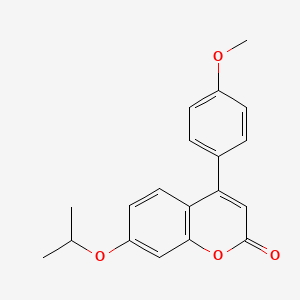

7-Isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with an isopropoxy group at position 7 and a 4-methoxyphenyl group at position 4. Coumarins and their derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. This compound’s structure (Figure 1) is distinguished by its alkoxy and aryl substituents, which influence its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-7-propan-2-yloxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12(2)22-15-8-9-16-17(11-19(20)23-18(16)10-15)13-4-6-14(21-3)7-5-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZVNQGJSYGWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-isopropoxycoumarin in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antifungal Activity

Research indicates that coumarin derivatives exhibit significant antifungal properties. For instance, compounds with similar structures have shown strong activity against various Candida species. The antifungal efficacy is often assessed through Minimum Inhibitory Concentration (MIC) values. In one study, derivatives with specific substitutions at the C-7 position demonstrated enhanced antifungal activity, which suggests that structural modifications can lead to improved bioactivity against resistant strains of fungi .

| Compound | MIC (µmol/mL) | Activity |

|---|---|---|

| 7-Isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | TBD | TBD |

| Related Coumarin Derivative | 0.067 | Strong against C. albicans |

Anticancer Potential

The anticancer properties of coumarin derivatives have been widely studied. Compounds similar to 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, specific derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7-Isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | TBD | TBD |

| Related Pyrrole Derivative | 0.86 | MCF-7 |

Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which can be attributed to their ability to scavenge free radicals. Studies have shown that certain substitutions on the coumarin ring enhance these properties, making them potential candidates for developing antioxidant agents in pharmaceuticals .

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various coumarin derivatives, it was found that modifications at the C-7 position significantly influenced bioactivity. The study highlighted that compounds with longer alkyl chains exhibited better antifungal profiles against resistant strains of Candida species .

Case Study 2: Anticancer Activity

Another investigation focused on the structure-activity relationship (SAR) of coumarin derivatives revealed that specific substitutions could lead to enhanced inhibition of tubulin polymerization in cancer cells. This study emphasized the importance of molecular structure in designing effective anticancer agents .

Mechanism of Action

The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 7

Substituent Effects at Position 4

The 4-methoxyphenyl group at position 4 contrasts with other aryl and alkyl substituents:

- 7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one-triazole hybrids (5a–5e) : Triazole-linked derivatives showed reduced cytotoxicity (IC50: 16.80 µM for 5a), indicating that electron-withdrawing groups may diminish activity compared to electron-donating methoxy .

- 4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (4a) : A methyl group at position 4 results in higher melting points (129–132°C) compared to trifluoromethyl derivatives, reflecting differences in crystal packing .

- 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one : Chlorine at the phenyl ring enhances molecular weight (300.73 g/mol) and may alter binding interactions via halogen bonding .

Table 2: Substituent Effects at Position 4

Structural Isomerism and Planarity

- 7-Isopropoxy-3-phenyl-4H-chromen-4-one (CAS 520-27-4) : A positional isomer with phenyl at position 3 instead of 4. This isomer exhibits reduced similarity (0.78) to the target compound, underscoring the importance of substitution patterns .

- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) : Crystal structure analysis reveals π-π stacking (3.50 Å) between chromen rings, stabilizing the lattice without hydrogen bonds .

Biological Activity

7-Isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of coumarins, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be represented as follows:

This structure features a chromenone backbone with isopropoxy and methoxy substituents that enhance its biological activity.

Anticancer Properties

Research indicates that compounds within the coumarin family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of coumarin derivatives on colon and breast cancer cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating effective cytotoxicity against these cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Coumarins are known to possess activity against a range of bacterial and fungal pathogens.

- Data Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 0.067 | Strong |

| Candida tropicalis | 0.269 | Moderate |

| Escherichia coli | 32 | Weak |

This table illustrates the Minimum Inhibitory Concentration (MIC) values for various pathogens, highlighting the compound's potential as an antimicrobial agent .

The exact mechanism by which 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and microbial resistance.

Research Findings

Recent studies have focused on optimizing the structure of coumarin derivatives to enhance their biological activity. The substitution pattern on the chromenone ring significantly influences their pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one?

- The synthesis typically involves condensation reactions between substituted phenols and β-keto esters under acidic conditions. For example, phosphorous oxychloride (POCl₃) with zinc chloride (ZnCl₂) as a catalyst facilitates cyclization of malonic acid derivatives with phenolic precursors . Modifications to the isopropoxy and methoxyphenyl substituents require careful control of reaction stoichiometry and temperature to avoid side products. Evidence from analogous flavone syntheses suggests that microwave-assisted methods may improve yields for sterically hindered derivatives .

Q. How is structural confirmation achieved for this compound?

- A combination of NMR (¹H/¹³C), MS (ESI-TOF), and X-ray crystallography is critical. For example, ¹H NMR can resolve methoxy (δ 3.8–4.0 ppm) and isopropoxy (δ 1.3–1.5 ppm, split doublet) proton signals, while X-ray diffraction confirms bond lengths and angles (e.g., chromenone ring planarity deviations <0.2 Å) . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm error) .

Q. What analytical techniques ensure purity for biological testing?

- HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%), while TLC (silica gel, ethyl acetate/hexane) identifies unreacted precursors. For advanced characterization, differential scanning calorimetry (DSC) assesses thermal stability, and elemental analysis (C, H, O) confirms stoichiometric ratios .

Advanced Research Questions

Q. How do crystallographic challenges arise from partial substituent occupancy, and how are they resolved?

- Partial occupancy (e.g., chlorine vs. hydrogen at C19 in analogous structures) is modeled using SHELXL refinement with constraints (e.g., occupancy factors fixed at 0.947:0.053). Disorder in flexible isopropoxy groups may require splitting atomic positions and applying anisotropic displacement parameters (ADPs). Hydrogen bonding and π-π stacking interactions (3.5–4.0 Å interplanar distances) stabilize the lattice, reducing refinement residuals (R1 < 0.05) .

Q. What contradictions arise in biological activity data for chromenone derivatives, and how are they addressed?

- Discrepancies in antimicrobial assays (e.g., MIC variations >20%) may stem from solvent polarity effects on compound solubility or efflux pump activation in bacterial strains. Dose-response studies with standardized protocols (CLSI guidelines) and molecular docking (e.g., Mycobacterium tuberculosis MtrA binding) help validate target specificity. For antioxidants, ORAC and DPPH assays must control for pH and radical scavenger interference .

Q. How are π-π stacking interactions quantified in crystal engineering?

- Mercury CSD or PLATON software calculates centroid-to-centroid distances (Cg1–Cg2) and dihedral angles. For example, π-π interactions between chromenone rings (Cg1–Cg2 = 3.50 Å) contribute to packing density. Hirshfeld surface analysis (dnorm plots) visualizes intermolecular contacts, with C–H···O (25–30%) and van der Waals (50–60%) interactions dominating .

Q. What computational methods predict substituent effects on electronic properties?

- DFT calculations (B3LYP/6-311+G(d,p)) model frontier orbitals (HOMO-LUMO gaps) to correlate methoxy/isopropoxy groups with redox potentials. Solvatochromic shifts in UV-Vis spectra (λmax 320–350 nm) validate computational predictions. TD-DFT further links absorption bands to π→π* transitions .

Methodological Notes

- SHELX Refinement : Use TWIN/BASF commands for twinned crystals and ISOR restraints for disordered atoms .

- Biological Assays : Include positive controls (e.g., quercetin for antioxidants, ciprofloxacin for antimicrobials) to benchmark activity .

- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.